N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein tyrosine kinase (PTK) known as interleukin-2-inducible T-cell kinase (ITK). This molecule has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of autoimmune diseases and cancer.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea selectively targets ITK, which is a member of the Tec family of non-receptor PTKs. ITK is primarily expressed in T cells and plays a critical role in T cell activation and proliferation. By inhibiting ITK, this compound can prevent the production of inflammatory cytokines and reduce the activation of T cells. This can lead to a reduction in autoimmune diseases and improved outcomes in cancer patients.
Biochemical and physiological effects:
This compound has been shown to have a selective and potent inhibitory effect on ITK. In preclinical studies, this compound has been shown to reduce the production of inflammatory cytokines and prevent the development of autoimmune diseases. In addition, this compound has also been shown to have anti-tumor activity in various cancer models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea in lab experiments include its selective and potent inhibitory effect on ITK, which can lead to improved outcomes in autoimmune diseases and cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which can affect the validity of the results.
Future Directions
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea. One potential direction is the development of more potent and selective ITK inhibitors that can improve the outcomes in autoimmune diseases and cancer. Another potential direction is the combination of this compound with other therapies to enhance its anti-tumor activity and reduce the development of drug resistance. Finally, the development of biomarkers that can predict the response to this compound can improve patient selection and lead to more personalized treatment options.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases and cancer. In preclinical studies, this compound has shown promising results in inhibiting the activity of ITK, which is known to play a critical role in the activation and proliferation of T cells. This inhibition has been shown to reduce the production of inflammatory cytokines and prevent the development of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, this compound has also been shown to have anti-tumor activity in various cancer models. By inhibiting ITK, this compound can prevent the activation and proliferation of regulatory T cells, which are known to suppress the immune response against tumors. This can lead to increased anti-tumor activity and improved outcomes in cancer patients.
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12-7-8-14(11-15(12)17)19-16(20)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXJRDZNVFTAMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CCCCC2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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